molecular formula C19H16F3NO2S B2694673 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1396874-41-1

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2694673
CAS No.: 1396874-41-1
M. Wt: 379.4
InChI Key: JRRLIINEXQLJBF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with furan, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting from 3-(trifluoromethyl)benzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.

    Introduction of Furan and Thiophene Groups: The furan and thiophene groups can be introduced via nucleophilic substitution reactions. For example, furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine can be reacted with the benzamide core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the trifluoromethyl group.

    N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2S/c20-19(21,22)15-5-1-4-14(12-15)18(24)23(13-16-6-2-10-25-16)9-8-17-7-3-11-26-17/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRLIINEXQLJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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